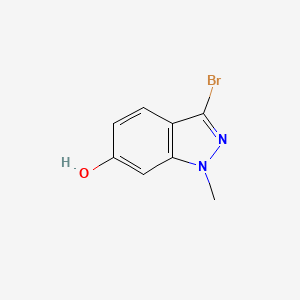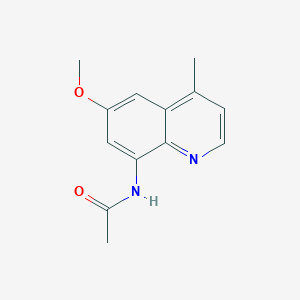
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O It is a derivative of azetidine and piperidine, two important classes of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride typically involves the reaction of piperidine with azetidine-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride
- 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
- (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
Uniqueness
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C8H18Cl2N2O |
|---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
1-piperidin-4-ylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;;/h7-9,11H,1-6H2;2*1H |
InChI-Schlüssel |
QCEOKWQICPHSLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CC(C2)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)








![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)



